molecular formula C15H21N5 B2441383 N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 1052603-14-1

N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No. B2441383
CAS RN: 1052603-14-1
M. Wt: 271.368
InChI Key: ZVSLXKRQVNBRJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pyrazolo[3,4-d]pyrimidine derivative. Pyrazolo[3,4-d]pyrimidines are a class of compounds that have been studied for their potential biological activities. The bicyclo[2.2.1]hept-2-yl group is a type of cycloalkane, which is a type of hydrocarbon with carbon atoms arranged in a ring structure .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a suitable pyrazolo[3,4-d]pyrimidine derivative with a compound containing the bicyclo[2.2.1]hept-2-yl group. The exact method would depend on the specific substituents present on these starting materials .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazolo[3,4-d]pyrimidine ring system, along with a bicyclo[2.2.1]hept-2-yl group. The exact structure would depend on the positions of these groups relative to each other .


Chemical Reactions Analysis

As a pyrazolo[3,4-d]pyrimidine derivative, this compound could potentially undergo a variety of chemical reactions. These might include reactions at the pyrimidine ring, such as substitution or addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its specific structure. For example, the presence of the bicyclo[2.2.1]hept-2-yl group could influence its lipophilicity, which could in turn affect its solubility and permeability .

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological activity. Pyrazolo[3,4-d]pyrimidines have been studied for a variety of potential activities, including as inhibitors of certain enzymes .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and biological activity. As with any chemical compound, appropriate precautions should be taken when handling it .

Future Directions

Future research on this compound could involve further investigation of its synthesis, characterization, and potential biological activities. This could include studies to determine its mechanism of action, as well as investigations of its physical and chemical properties .

properties

IUPAC Name

N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5/c1-9(12-6-10-3-4-11(12)5-10)19-14-13-7-18-20(2)15(13)17-8-16-14/h7-12H,3-6H2,1-2H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVSLXKRQVNBRJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC2CCC1C2)NC3=C4C=NN(C4=NC=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.